molecular formula C14H12ClN3O3S B1531868 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173101-02-3

1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1531868
CAS No.: 2173101-02-3
M. Wt: 337.8 g/mol
InChI Key: SOPLHTZEECBIHU-UHFFFAOYSA-N
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Description

1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, a 4-chlorobenzyl group, and a pyrrolidine-3-carboxylic acid moiety

Preparation Methods

The synthesis of 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the reaction of 4-chlorobenzyl chloride with thiosemicarbazide to form 4-chlorobenzylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,3,4-thiadiazole ring.

    Introduction of the Pyrrolidine Moiety: The thiadiazole intermediate is then reacted with pyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other thiadiazole derivatives, such as:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound also contains a thiadiazole ring and a chlorophenyl group but lacks the pyrrolidine-3-carboxylic acid moiety.

    1,3,4-Thiadiazole-2-amine: This simpler thiadiazole derivative has an amino group at the 2-position instead of the more complex substituents found in the target compound.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c15-10-3-1-8(2-4-10)5-11-16-17-14(22-11)18-7-9(13(20)21)6-12(18)19/h1-4,9H,5-7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPLHTZEECBIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NN=C(S2)CC3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid

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